2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide 2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 1795198-36-5
VCID: VC5173935
InChI: InChI=1S/C23H20ClN3O2/c1-15-8-7-13-27-14-20(25-22(15)27)17-9-3-5-11-19(17)26-23(28)16(2)29-21-12-6-4-10-18(21)24/h3-14,16H,1-2H3,(H,26,28)
SMILES: CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C(C)OC4=CC=CC=C4Cl
Molecular Formula: C23H20ClN3O2
Molecular Weight: 405.88

2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide

CAS No.: 1795198-36-5

Cat. No.: VC5173935

Molecular Formula: C23H20ClN3O2

Molecular Weight: 405.88

* For research use only. Not for human or veterinary use.

2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide - 1795198-36-5

Specification

CAS No. 1795198-36-5
Molecular Formula C23H20ClN3O2
Molecular Weight 405.88
IUPAC Name 2-(2-chlorophenoxy)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide
Standard InChI InChI=1S/C23H20ClN3O2/c1-15-8-7-13-27-14-20(25-22(15)27)17-9-3-5-11-19(17)26-23(28)16(2)29-21-12-6-4-10-18(21)24/h3-14,16H,1-2H3,(H,26,28)
Standard InChI Key RQJALXDTGDRARG-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C(C)OC4=CC=CC=C4Cl

Introduction

2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide is a complex organic compound featuring a chlorophenoxy group, an imidazo[1,2-a]pyridine moiety, and a propanamide linkage. Its molecular formula is C23H20ClN3O2, with a molecular weight of 421.87 g/mol and a CAS number of 1795198-36-5 . This compound has garnered significant interest in medicinal chemistry due to its potential biological activities.

Synthesis and Preparation Methods

The synthesis of 2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide typically involves multiple steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through condensation reactions, multicomponent reactions, or intramolecular cyclizations.

  • Functionalization: The imidazo[1,2-a]pyridine core can be functionalized via radical reactions, transition metal catalysis, or metal-free oxidation.

  • Coupling Reactions: The final step involves coupling the functionalized imidazo[1,2-a]pyridine with the chlorophenoxy group and the propanamide linkage under appropriate conditions.

Chemical Reactions and Transformations

This compound can undergo various chemical reactions, including:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Biological Activity and Applications

The compound's unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways. It can be used to study the interactions of imidazo[1,2-a]pyridine derivatives with biological targets. Additionally, compounds containing imidazo[1,2-a]pyridine structures have shown significant antitumor properties by inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action involves the interaction of the imidazo[1,2-a]pyridine moiety with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing cellular pathways. This interaction can lead to changes in biological processes, making it valuable for research in medicinal chemistry.

Comparison with Similar Compounds

2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide is distinct due to its combination of functional groups, which impart unique chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives or chlorophenoxy compounds. Its structure makes it a valuable compound for research and development in various fields.

Future Research Directions

Future studies should focus on optimizing synthetic routes for large-scale production, exploring its pharmacological properties, and investigating its potential applications in medicine and materials science. Additionally, further research into its biological activity and mechanism of action could uncover new therapeutic targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator